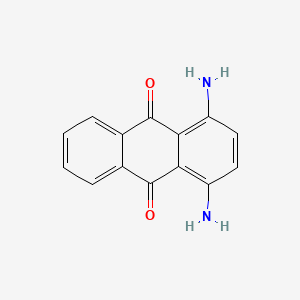

Disperse Violet 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,4-diaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMQNRKSAWNXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041252 | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [EC: SCCS (Scientific Committee on Consumer Safety), Opinion on Disperse Violet 1, 22 June 2010] Black powder; [Alfa Aesar MSDS] | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128-95-0, 71775-54-7 | |

| Record name | Disperse Violet 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diaminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Violet 9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE VIOLET 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21HDQ0TKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Whitepaper on Disperse Violet 1 (CAS No. 128-95-0)

For Researchers, Scientists, and Drug Development Professionals

Disperse Violet 1, identified by CAS number 128-95-0, is an anthraquinone-based dye known chemically as 1,4-diaminoanthraquinone (B121737).[1][2][3] While it has a long history of use in the textile and cosmetics industries for coloring synthetic fibers and formulating hair dyes, its unique structure has garnered increasing interest in biomedical research and materials science.[1][4][5] This document provides an in-depth technical overview of this compound, focusing on its chemical properties, biological activities, and relevant experimental protocols for a scientific audience. Recent studies have highlighted its potential as a selective protein kinase inhibitor and a non-peptidic inhibitor of HIV-1 proteinase, positioning it as a molecule of interest for drug development.[4]

Physicochemical Properties

This compound is a synthetic dye that appears as a dark violet to black or purple powder with a weak or odorless scent.[1][2][4] It is characterized by its low solubility in water and solubility in various organic solvents.[4][5] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 128-95-0 | [1][2][3] |

| IUPAC Name | 1,4-diaminoanthracene-9,10-dione | [2][6] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 238.24 g/mol | [2] |

| Physical Appearance | Dark violet crystals; black/purple powder | [1][2][4] |

| Melting Point | 266.9 – 269 °C | [7] |

| Water Solubility | 0.16 mg/L | [7] |

| Organic Solubility | Soluble in acetone, ethanol, benzene, pyridine. | [1][2] |

| 9% (w/w) in DMSO. | [7] | |

| Log Kₒw (Octanol-Water) | 2.6 | [2] |

| Topological Polar Surface Area | 86.2 Ų | [2] |

| UV Absorption Maxima | ~225 nm, ~255 nm (in water/methanol/alcohol) | [1] |

| ~520 nm (in organic solvents) | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, primarily involving the modification of anthraquinone (B42736) precursors.

A common method involves the hydroxyl replacement from 1,4-dihydroxyanthraquinone (quinizarin). This process proceeds via a 2,3-dihydro intermediate, which is subsequently oxidized to yield the final 1,4-diaminoanthraquinone product.[8] Another documented approach involves reacting 1-amino-4-nitroanthraquinone with hydrazine (B178648) hydrate (B1144303) in a solution of dimethyl sulphoxide and water.[8]

Caption: General synthesis workflow for this compound.

Purification of the synthesized compound can be effectively performed using column chromatography. A detailed method specifies purification by thin-layer chromatography on silica (B1680970) gel with a toluene/acetone (9:1) mixture as the eluent.[4] The primary colored band is physically isolated and the product is extracted using methanol.[4]

Caption: Purification workflow for this compound.

Mechanism of Action and Biological Activity

This compound exhibits several biological activities of interest to drug development professionals, primarily related to enzyme inhibition.

-

Protein Kinase CK1δ/ε Inhibition: this compound is identified as a potent and selective inhibitor of protein kinase CK1 delta (CK1δ) and epsilon (CK1ε).[4] These kinases are crucial regulators of diverse cellular processes, including Wnt signaling, DNA repair, and circadian rhythms.[9] By inhibiting CK1δ/ε, this compound can modulate these pathways, which are often dysregulated in diseases like cancer and neurodegenerative disorders.[10][11]

Caption: Inhibitory action of this compound on Protein Kinase CK1δ/ε.

-

HIV-1 Proteinase Inhibition: Studies suggest that this compound can act as a potential competitive, non-peptidic inhibitor of HIV-1 proteinase.[4] This enzyme is critical for the lifecycle of the HIV virus, as it cleaves viral polyproteins into functional proteins required for viral maturation. Inhibition of this protease prevents the production of mature, infectious virions.

-

Metabolic Effects: In animal studies, this compound was found to inhibit respiration in microbial cells.[1] Furthermore, administration to rats promoted the production of microsomal Ca²⁺-dependent serine protease and significantly increased the activity of cytochrome P-450, suggesting an influence on cellular metabolism and detoxification pathways.[1]

Toxicological Profile

The safety of this compound has been evaluated through various toxicological studies, primarily in the context of its use in cosmetics. The data indicates a generally low level of toxicity, though some concerns regarding mutagenicity at high concentrations and skin sensitization exist.

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Species | Route | Result | Reference(s) |

| Acute Oral Toxicity | Rat (male) | Oral | LD₅₀: 3,300 mg/kg | [7] |

| Rat (female) | Oral | LD₅₀: 3,500 mg/kg | [7] | |

| Mouse | Oral | LD₅₀: 820 mg/kg | [7] | |

| Skin Irritation | Human | Dermal | Non-irritating (5% solution) | [1] |

| Eye Irritation | Rabbit | Ocular | Moderate irritant (500 mg, neat) | [1] |

| Practically non-irritating (5% solution) | [1] | |||

| Skin Sensitization | GHS Classification | - | Category 1: May cause an allergic skin reaction | [12] |

| Mutagenicity (Ames) | S. typhimurium | In vitro | Not mutagenic (10-1000 µ g/plate ) | [1][13] |

| S. typhimurium | In vitro | Some mutagenic activity (100-2000 µ g/plate ) | [1][13] | |

| Carcinogenicity | - | Dermal | Not carcinogenic (in 0.033% formulation) | [1][13] |

While acute oral toxicity is low, some classifications list the compound as "Toxic if swallowed" and note that it may cause damage to organs through prolonged or repeated exposure.[12] The key toxicological concern is its potential for mutagenicity at high concentrations in the Ames test, where some activity was observed with and without metabolic activation.[1][13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines protocols for key experiments related to this compound.

5.1 Analytical Identification

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. A typical setup involves a C18 column with a gradient elution program.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive method for detection and quantification in complex matrices like textiles.[14] Analysis can be performed on a triple quadrupole system using electrospray ionization (ESI), with methods developed for both positive and negative ion modes.[14][15]

-

Thin Layer Chromatography (TLC): A standard method for separation and identification. For this compound, silica gel plates with a toluene:acetone (9:1) mobile phase can be used for effective separation.[4]

-

Spectroscopy (FT-IR, NMR, UV-Vis): Used for structural characterization and identification.[16]

5.2 Ames Test (Bacterial Reverse Mutation Assay) This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[17][18]

-

Principle: Histidine-auxotrophic bacterial strains (e.g., TA98, TA100) are exposed to the test substance at various concentrations.[17] If the substance is a mutagen, it will cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-limited medium.

-

Methodology (Plate Incorporation):

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

-

The test is conducted both with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.[17]

-

A mixture containing the bacterial tester strain, the this compound solution, and molten top agar (B569324) (with or without S9 mix) is prepared.[17]

-

This mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.[17]

-

The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to a negative control indicates a positive result. For this compound, tests used concentrations from 10 µ g/plate up to 2000 µ g/plate .[1][13]

-

5.3 Unscheduled DNA Synthesis (UDS) Assay The UDS assay is a functional test that measures global genomic nucleotide excision repair (NER) in cells following DNA damage.[19][20][21]

-

Principle: Non-dividing cells are exposed to a DNA-damaging agent. The cells' subsequent repair activity, which involves excising the damaged DNA and synthesizing a new strand, is quantified by measuring the incorporation of a radiolabeled nucleoside (e.g., ³H-thymidine) during this "unscheduled" synthesis.[19][21]

-

Methodology:

-

Culture mammalian cells (e.g., primary hepatocytes) on glass slides or coverslips.

-

Expose the cells to the test substance (this compound) to induce potential DNA damage. A positive control (e.g., a UV-mimetic drug) is also used.

-

Following exposure, incubate the cells in a medium containing a radiolabeled nucleotide, such as ³H-thymidine, for several hours.[19][22]

-

Fix the cells, and prepare them for autoradiography by coating the slides with a nuclear track emulsion.[22]

-

After an exposure period in the dark, develop the emulsion.

-

Stain the cells and count the silver grains over the cell nuclei using a microscope. Nuclei of S-phase cells will be completely black and are excluded. An increase in the net nuclear grain count in non-S-phase cells indicates DNA repair activity.[19]

-

Conclusion

This compound (CAS 128-95-0) is a well-characterized anthraquinone dye with a defined physicochemical and toxicological profile. Beyond its established industrial applications, its demonstrated activity as a potent inhibitor of Protein Kinase CK1δ/ε and a potential inhibitor of HIV-1 proteinase makes it a valuable lead compound for further investigation in drug discovery and development. The experimental protocols and data summarized in this guide provide a comprehensive technical foundation for researchers and scientists working with this versatile molecule.

References

- 1. View Attachment [cir-reports.cir-safety.org]

- 2. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS RN 128-95-0 | Fisher Scientific [fishersci.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 128-95-0: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS 128-95-0 | LGC Standards [lgcstandards.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. 1,4-Diamino anthraquinone synthesis - chemicalbook [chemicalbook.com]

- 9. Structural basis for the interaction between casein kinase 1 delta and a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. cosmeticsinfo.org [cosmeticsinfo.org]

- 14. lcms.cz [lcms.cz]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Unscheduled DNA Synthesis: A Functional Assay for Global Genomic Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,4-Diaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diaminoanthraquinone (B121737) is a key intermediate in the synthesis of a wide range of dyes, including disperse, vat, and acid dyes. Its derivatives are also of significant interest in medicinal chemistry and materials science due to their chromophoric properties and potential biological activity. This technical guide provides a comprehensive overview of the primary synthetic pathways for 1,4-diaminoanthraquinone, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate research and development in this area.

Core Synthesis Pathways

The synthesis of 1,4-diaminoanthraquinone is primarily achieved through two main routes: the amination of 1,4-dihydroxyanthraquinone (quinizarin) and the reduction of 1-amino-4-nitroanthraquinone. A third, more versatile method for producing substituted 1,4-diaminoanthraquinones involves the derivatization of quinizarin (B34044) via a tosylated intermediate.

Pathway 1: From 1,4-Dihydroxyanthraquinone (Quinizarin)

This widely used industrial method involves a two-step process: the formation of the leuco-diamino intermediate followed by its oxidation.

Step 1: Synthesis of Leuco-1,4-diaminoanthraquinone

The first step is the reductive amination of 1,4-dihydroxyanthraquinone (quinizarin). This is typically achieved by reacting quinizarin with ammonia (B1221849) in the presence of a reducing agent, such as sodium dithionite (B78146) or hydrazine (B178648) hydrate (B1144303).[1][2] The reaction proceeds through the formation of the leuco-quinizarin, which is then aminated.[3]

Step 2: Oxidation to 1,4-Diaminoanthraquinone

The resulting 1,4-diamino-2,3-dihydroanthraquinone (B133993) (leuco-1,4-diaminoanthraquinone) is then oxidized to the final product.[4][5] Various oxidizing agents can be used, including air, nitrobenzene, or dehydrogenation catalysts.[4][6]

Pathway 2: From 1-Amino-4-nitroanthraquinone

This pathway involves the selective reduction of the nitro group of 1-amino-4-nitroanthraquinone to an amino group. This method is advantageous when the starting material is readily available.

Pathway 3: Synthesis of Substituted 1,4-Diaminoanthraquinones via Tosylation of Quinizarin

This pathway is particularly useful for synthesizing both symmetrically and unsymmetrically substituted N-alkyl or N-aryl-1,4-diaminoanthraquinones. It involves the initial conversion of quinizarin to 1,4-ditosylanthraquinone, followed by sequential or simultaneous nucleophilic substitution with amines.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthetic pathways.

Table 1: Synthesis of Leuco-1,4-diaminoanthraquinone from 1,4-Dihydroxyanthraquinone

| Parameter | Value | Reference |

| Starting Material | 1,4-Dihydroxyanthraquinone | [2] |

| Reagents | Hydrazine hydrate, Ammonia, Organic Solvent (e.g., DMF, DMSO) | [2] |

| Reaction Temperature | 50-100 °C | [2] |

| Reaction Pressure | 0.2-0.5 MPa | [2] |

| Reaction Time | 3-4 hours | [2] |

| Purity (HPLC) | 99.1% | [2] |

| Yield | 96.6% | [2] |

Table 2: Oxidation of Leuco-1,4-diaminoanthraquinone

| Parameter | Value | Reference |

| Starting Material | Leuco-1,4-diaminoanthraquinone | [4] |

| Reagents/Catalyst | Raney nickel in N-methylpyrrolidone | [4] |

| Reaction Temperature | 145-170 °C | [4] |

| Reaction Time | ~30 minutes at 170 °C | [4] |

| Yield | Quantitative | [4] |

| Melting Point | 268-270 °C | [4] |

Table 3: Synthesis of 1,4-Diaminoanthraquinone from 1-Amino-4-nitroanthraquinone

| Parameter | Value | Reference |

| Starting Material | 1-Amino-4-nitroanthraquinone | [5] |

| Reagents | Hydrazine hydrate, Sodium hydroxide (B78521), Dimethyl sulfoxide, Water | [5] |

| Reaction Temperature | 40-70 °C | [5] |

| Reaction Time | ~5 hours | [5] |

| Yield | ~78.6% (based on 11 parts product from 14 parts starting material) | [5] |

| Melting Point | 258-260 °C | [5] |

Table 4: Synthesis of Substituted 1,4-Diaminoanthraquinones from 1,4-Ditosylanthraquinone

| Product | Amine(s) | Solvent | Temperature | Yield | Melting Point (°C) | Reference |

| 1,4-bis-(n-butylamino)-anthraquinone | n-Butylamine | Pyridine (B92270) | 100 °C | 68% | 120-121 | [7] |

| 1-(isopropylamino)-4-(n-propylamino)anthraquinone | Isopropylamine (B41738), then n-Propylamine | - | - | 67% | 120-121 | [7] |

| 1-(anilino)-4-(n-butylamino)-anthraquinone | Aniline, then n-Butylamine | - | - | 90% | 118-120 | [7] |

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diaminoanthraquinone from 1,4-Dihydroxyanthraquinone

Step A: Synthesis of Leuco-1,4-diaminoanthraquinone [2]

-

To a suitable reaction vessel, add 1,4-dihydroxyanthraquinone, hydrazine hydrate (0.5-1.2 molar equivalents), and an organic solvent such as DMF or DMSO (2-5 times the mass of the quinizarin).

-

Pressurize the vessel with ammonia gas to 0.2-0.5 MPa.

-

Heat the mixture to 50-100 °C and maintain for 3-4 hours with stirring.

-

After the reaction is complete, slowly vent the excess ammonia gas.

-

Raise the temperature to 100 °C to remove any remaining dissolved ammonia.

-

Cool the mixture to 0-20 °C to crystallize the product.

-

Filter the precipitate, wash with water, and dry to obtain leuco-1,4-diaminoanthraquinone. The mother liquor can be recycled.

Step B: Oxidation to 1,4-Diaminoanthraquinone [4]

-

Suspend 48 parts of leuco-1,4-diaminoanthraquinone in 250 parts of N-methylpyrrolidone.

-

Add approximately 0.5 parts of Raney nickel catalyst.

-

Heat the mixture with stirring. Evolution of hydrogen will begin around 145 °C.

-

Continue heating to 170 °C for about 30 minutes until gas evolution ceases.

-

Filter the hot solution to remove the catalyst.

-

Concentrate the filtrate to one-third of its original volume.

-

Precipitate the product by pouring the concentrated solution into a 2% sodium carbonate solution.

-

Filter the precipitate and dry to obtain 1,4-diaminoanthraquinone.

Protocol 2: Synthesis of 1,4-Diaminoanthraquinone from 1-Amino-4-nitroanthraquinone[5]

-

In a reaction flask, mix 14 parts of 1-amino-4-nitroanthraquinone, 100 parts of dimethyl sulfoxide, 100 parts of water, and 7 parts of hydrazine hydrate.

-

Stir the mixture at 40 °C and gradually heat to 60 °C over 50 minutes.

-

Adjust the pH of the reaction mixture to 9-10 by adding a 30% aqueous sodium hydroxide solution.

-

Stir the reaction mixture at 70 °C for 4 hours, monitoring the disappearance of the starting material by chromatography.

-

Pour the reaction mixture into 800 parts of water to precipitate the product.

-

Filter the precipitate and wash with water until the filtrate is neutral and colorless.

-

Dry the solid to obtain 11 parts of 1,4-diaminoanthraquinone.

Protocol 3: Synthesis of Substituted 1,4-Diaminoanthraquinones

Step A: Preparation of 1,4-Ditosylanthraquinone [7]

-

Dissolve 10.0 g (41.7 mmol) of quinizarin in 400 ml of methylene (B1212753) chloride.

-

Add 24 ml (170 mmol) of triethylamine (B128534) and 16 g (84 mmol) of p-toluenesulfonyl chloride.

-

Stir the solution for 24 hours at room temperature.

-

Wash the solution with water and dry over anhydrous magnesium sulfate.

-

Evaporate the methylene chloride and stir the residue with 300 ml of carbon tetrachloride for 3 hours.

-

Filter the slurry to obtain 1,4-ditosylanthraquinone as a bright yellow solid.

Step B: Synthesis of Symmetrically Substituted 1,4-Diaminoanthraquinones (Example: 1,4-bis-(n-butylamino)-anthraquinone) [7]

-

React 1,4-ditosylanthraquinone with an excess of n-butylamine in pyridine at 100 °C.

-

Monitor the reaction by TLC.

-

Isolate and purify the product to obtain 1,4-bis-(n-butylamino)-anthraquinone.

Step C: Synthesis of Unsymmetrically Substituted 1,4-Diaminoanthraquinones (Example: 1-(isopropylamino)-4-(n-propylamino)anthraquinone) [7]

-

First, react 1,4-ditosylanthraquinone with isopropylamine to form 1-(isopropylamino)-4-tosylanthraquinone.

-

Isolate and purify the intermediate.

-

React the 1-(isopropylamino)-4-tosylanthraquinone with n-propylamine.

-

Isolate and purify the final product.

Conclusion

The synthesis of 1,4-diaminoanthraquinone and its derivatives can be accomplished through several reliable pathways. The choice of method depends on the availability of starting materials, the desired substitution pattern on the amino groups, and the scale of the synthesis. The protocols and data presented in this guide offer a solid foundation for researchers to select and optimize the most suitable synthetic route for their specific applications.

References

- 1. Green synthesis method of 1, 4-diamino-anthraquinone - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US3433811A - Production of 1,4-diaminoanthraquinone - Google Patents [patents.google.com]

- 5. 1,4-Diamino anthraquinone synthesis - chemicalbook [chemicalbook.com]

- 6. US4692278A - Process for the preparation of 1,4-diaminoanthraquinones - Google Patents [patents.google.com]

- 7. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Properties of Disperse Violet 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 1, chemically known as 1,4-diaminoanthraquinone (B121737), is a synthetic dye belonging to the anthraquinone (B42736) class.[1][2] It is widely used in the textile industry for dyeing synthetic fibers and has also found applications in cosmetics, particularly in hair coloring formulations.[3] A comprehensive understanding of its spectral properties is crucial for its application, quality control, and for assessing its interactions in biological and environmental systems. This technical guide provides a detailed overview of the absorption and emission characteristics of this compound, the influence of solvent environments on these properties, standardized experimental protocols for their measurement, and an insight into its biological interactions.

Core Spectral Properties

This compound exhibits characteristic absorption bands in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum, which are attributable to π → π* electronic transitions within the anthraquinone chromophore. The position and intensity of these bands are influenced by the solvent environment, a phenomenon known as solvatochromism.

UV-Visible Absorption Spectra

The UV-Vis absorption spectrum of this compound typically shows multiple absorption maxima. In a mixed solvent system of water, methanol, and alcohol (40:50:10), absorption maxima have been observed at approximately 225 nm and 255 nm.[3] In organic solvents, the most prominent absorption band appears in the visible region, giving the dye its violet color. This visible band often presents a characteristic double-peak structure.[4]

The absorption maxima (λmax) and molar extinction coefficients (ε) of this compound and its derivatives in various solvents are summarized in the table below. The data illustrates the solvatochromic effect, where the absorption maxima shift with solvent polarity. For instance, a derivative of 1,4-diaminoanthraquinone shows absorption maxima at 591 nm and 637 nm in acetonitrile, which are slightly shifted to 593 nm and 640 nm in the less polar solvent 1,2-dimethoxyethane (B42094) (DME).[4]

Table 1: UV-Visible Absorption Properties of this compound and Derivatives in Various Solvents

| Compound/Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Extinction Coefficient (ε) at λmax 2 (M-1cm-1) | Reference |

| This compound in Water/Methanol/Alcohol (40:50:10) | ~225 | ~255 | Not Reported | [3] |

| 1,4-diaminoanthraquinone in Chloroform | 543 | 581 | Not Reported | [5] |

| 1,5-diamino-2,6-diethynylanthracene-9,10-dione in Chloroform | 505 | - | 13,345 | [6] |

| Me-TEG-DAAQ in Acetonitrile | 591 | 636 | 15,800 | [4] |

| Me-TEG-DAAQ in 1,2-Dimethoxyethane (DME) | 593 | 638 | 16,400 | [4] |

Fluorescence Emission Spectra

While primarily known as a colorant, this compound and its parent molecule, 1,4-diaminoanthraquinone, also exhibit fluorescence. The emission properties are also sensitive to the solvent environment. In chloroform, 1,4-diaminoanthraquinone shows a fluorescence emission peak at approximately 610 nm when excited at its absorption maximum.[5] The study of solvatochromic effects on fluorescence can provide valuable information about the electronic excited state of the molecule.

Table 2: Fluorescence Emission Properties of this compound in Chloroform

| Compound | Excitation Wavelength (nm) | Emission Maximum (λem) (nm) | Reference |

| 1,4-diaminoanthraquinone | Not Specified (likely at λmax) | ~610 | [5] |

Experimental Protocols

Accurate and reproducible measurement of spectral properties is fundamental. The following sections detail standardized protocols for UV-Visible absorption and fluorescence spectroscopy of this compound.

Protocol for UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar absorptivity of this compound.

1. Materials and Instrumentation:

-

This compound (analytical grade)

-

Spectroscopic grade solvents (e.g., chloroform, acetonitrile, ethanol)

-

Volumetric flasks and pipettes

-

Double-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

2. Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and place it in the reference beam of the spectrophotometer. Place an identical cuvette filled with the same solvent in the sample beam and record a baseline spectrum.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution. Fill the cuvette with the working solution and place it back in the sample beam. Record the absorption spectrum.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm), calculate the molar extinction coefficient (ε).

Protocol for Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence excitation and emission spectra of this compound.

1. Materials and Instrumentation:

-

This compound (analytical grade)

-

Spectroscopic grade solvents (e.g., chloroform)

-

Volumetric flasks and pipettes

-

Spectrofluorometer with a xenon lamp source and monochromators for excitation and emission

-

Quartz cuvettes (1 cm path length)

2. Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should generally be less than 0.1).

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum absorption (λmax) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., from λexcitation + 20 nm to 800 nm).

-

Record the fluorescence intensity as a function of emission wavelength.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission (λem) determined from the emission spectrum.

-

Scan the excitation monochromator over a wavelength range that covers the absorption bands of the sample (e.g., 200-600 nm).

-

Record the fluorescence intensity as a function of excitation wavelength.

-

-

Data Analysis: Identify the wavelengths of maximum excitation and emission. The corrected excitation spectrum should be superimposable on the absorption spectrum.

Biological Interactions and Signaling Pathways

This compound is not an inert molecule and has been shown to interact with biological systems. Understanding these interactions is critical for assessing its safety and potential toxicological effects.

Inhibition of Microbial Respiration

Studies have shown that this compound can inhibit respiration in microbial cells. This effect is concentration-dependent, with higher concentrations leading to greater inhibition. This suggests an interaction with key components of the microbial electron transport chain or related metabolic pathways.

Caption: Simplified workflow of this compound inhibiting microbial respiration.

Induction of Cytochrome P450 Enzymes

In animal studies, this compound has been observed to induce the activity of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. The induction of CYP enzymes typically occurs through the activation of nuclear receptors, such as the aryl hydrocarbon receptor (AhR) or the pregnane (B1235032) X receptor (PXR), which then leads to increased transcription of CYP genes. This can alter the metabolism of other drugs or xenobiotics, leading to potential drug-drug interactions.

Caption: Proposed pathway for Cytochrome P450 induction by this compound.

Conclusion

The spectral properties of this compound are well-characterized, with distinct absorption and emission profiles that are sensitive to the solvent environment. The provided experimental protocols offer a standardized approach for the reliable measurement of these properties. Furthermore, the elucidation of its interactions with key biological pathways, such as microbial respiration and cytochrome P450 induction, is essential for a comprehensive safety and risk assessment. This technical guide serves as a valuable resource for researchers and professionals working with this important anthraquinone dye.

References

Disperse Violet 1: A Technical Guide to Solubility in Organic Solvents for Researchers and Drug Development Professionals

Introduction: Disperse Violet 1, chemically identified as 1,4-diaminoanthraquinone, is a synthetic dye with applications ranging from the textile industry to potential therapeutic uses.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in various organic solvents is critical for experimental design, formulation development, and biological assays. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and insights into its mechanism of action as a protein kinase inhibitor.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the temperature. While extensive quantitative data is not widely available in a single source, this guide compiles known values and qualitative descriptions to provide a clear reference.

| Solvent | Chemical Class | Quantitative Solubility | Temperature (°C) | References |

| Water | Protic, Polar | 0.16 mg/L | Not Specified | [3] |

| Water | Protic, Polar | 0.33 mg/L | 25 | [4] |

| Ethanol | Protic, Polar | 0.1% (w/w) | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 9% (w/w) | Not Specified | [3] |

| Acetone | Aprotic, Polar | Soluble | Not Specified | [5][6] |

| Benzene | Aromatic | Soluble | Not Specified | [5][6][7] |

| Pyridine | Heterocyclic | Soluble | Not Specified | [7][8] |

| Nitrobenzene | Aromatic | Soluble | Not Specified | [4] |

| Linseed Oil | Lipid | Soluble | Not Specified | [5] |

| Hot Aniline Acetate | - | Slightly Soluble | Not Specified | [7][8] |

| Hot Acetic Acid | Protic, Polar | Slightly Soluble | Not Specified | [4] |

| Glycol Ether | Ether | High Solubility | Not Specified | [9] |

| Toluene | Aromatic | Soluble | Not Specified | [10] |

| Chloroform | Halogenated | Soluble | Not Specified | [11] |

| Ethyl Acetate | Ester | Soluble | Not Specified | [11] |

| Methanol | Protic, Polar | Slightly Soluble | Not Specified | [12] |

| n-Hexane | Alkane | Insoluble | Not Specified | [12] |

Note: "Soluble" indicates that the source reported solubility without providing a specific quantitative value. The actual solubility can vary depending on the specific conditions.

Experimental Protocol: Determination of Solubility via Shake-Flask Method and UV-Vis Spectrophotometry

A reliable and widely used method for determining the solubility of colored compounds like this compound is the shake-flask method coupled with UV-Vis spectrophotometry.[2][13][14][15]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Shaking incubator or water bath with shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

To separate the undissolved solid, centrifuge an aliquot of the supernatant at a controlled temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pipette and filter it through a syringe filter to remove any remaining microparticles.

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the same organic solvent.

-

Create a series of standard solutions of decreasing concentrations by accurately diluting the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Measurement and Calculation:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

References

- 1. Casein Kinase 1 Delta Regulates the Pace of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Structure, regulation, and (patho-)physiological functions of the stress-induced protein kinase CK1 delta (CSNK1D) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Page loading... [guidechem.com]

- 8. 1,4-Diamino anthraquinone - Safety Data Sheet [chemicalbook.com]

- 9. CAS 128-95-0: this compound | CymitQuimica [cymitquimica.com]

- 10. Solvent Violet 13 - Wikipedia [en.wikipedia.org]

- 11. Disperse Dye – Disperse Violet 57 – Ranbar Violet BA [ranbarr.com]

- 12. researchgate.net [researchgate.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. downloads.regulations.gov [downloads.regulations.gov]

Technical Guide: C.I. 61100 (1,4-Diaminoanthraquinone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of C.I. 61100, also known as 1,4-diaminoanthraquinone (B121737). It includes a summary of its molecular weight and other quantitative data, alongside detailed experimental protocols for its synthesis.

Core Data Presentation

C.I. 61100 is an organic compound with the chemical formula C₁₄H₁₀N₂O₂.[1][2][3] It is classified as an anthraquinone (B42736) dye.[1] The molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 1,4-Diaminoanthracene-9,10-dione | [4][5] |

| C.I. Name | C.I. 61100 | [2] |

| CAS Number | 128-95-0 | [1][2][4] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 238.24 g/mol | [5][6] |

| Appearance | Dark Violet to Black Solid | [5] |

| Melting Point | 265-269 °C | [5] |

| Solubility | Soluble in benzene (B151609) and pyridine; slightly soluble in hot aniline (B41778) acetate (B1210297) and ethanol. | [5] |

Experimental Protocols

Several methods for the synthesis of 1,4-diaminoanthraquinone have been documented. A common approach involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with an amine source.

Synthesis of 1,4-Diaminoanthraquinone from 1,4-Dihydroxyanthraquinone

This protocol outlines a general procedure for the synthesis of 1,4-diaminoanthraquinone.

Materials:

-

1,4-dihydroxyanthraquinone (quinizarin)

-

Ammonia (B1221849) source (e.g., aqueous ammonia)

-

Reducing agent (e.g., sodium dithionite)

-

Solvent (e.g., water or an organic solvent)

Procedure:

-

Reduction of Quinizarin: In a reaction vessel, dissolve 1,4-dihydroxyanthraquinone in a suitable solvent.

-

Add a reducing agent, such as sodium dithionite, to the solution to form the leuco compound.

-

Amination: Introduce the ammonia source to the reaction mixture. The reaction is typically carried out at an elevated temperature and pressure.

-

Oxidation: After the amination is complete, the resulting leuco-1,4-diaminoanthraquinone is oxidized back to 1,4-diaminoanthraquinone. This can often be achieved by exposure to air.

-

Purification: The crude product is then purified, which may involve filtration, washing with water, and drying. Recrystallization from a suitable solvent can be performed for further purification.

Visualizations

Experimental Workflow for the Synthesis of 1,4-Diaminoanthraquinone

The following diagram illustrates a generalized workflow for the synthesis of C.I. 61100 from 1,4-dihydroxyanthraquinone.

Caption: Synthesis workflow for C.I. 61100.

Note on Signaling Pathways: As of the current literature review, there is no established information detailing specific signaling pathways in which C.I. 61100 or its direct derivatives are known to be involved. The primary applications and research focus for this compound are in materials science, particularly as a dye and in the development of redox-flow batteries. While some derivatives have been investigated for cytotoxic effects, their mechanisms of action at the level of cellular signaling pathways have not been elucidated.

References

- 1. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]

- 2. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]

- 3. CAS # 128-95-0, 1,4-Diamino anthraquinone, 1,4-Diaminoanthraquinone, C.I. 61100, Solvent Violet 11, Disperse Violet 1 - chemBlink [ww.chemblink.com]

- 4. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]

- 5. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Double-Edged Sword: An In-depth Technical Guide to the Photostability and Degradation of Anthraquinone Dyes

For Researchers, Scientists, and Drug Development Professionals

Anthraquinone (B42736) dyes, a cornerstone of the colorant industry, are prized for their structural integrity and vibrant hues. However, their interaction with light is a critical determinant of their efficacy and environmental fate. This technical guide delves into the core principles governing the photostability and degradation of anthraquinone dyes, providing a comprehensive resource for researchers in materials science, environmental chemistry, and drug development.

Core Principles of Photostability and Degradation

The photostability of an anthraquinone dye is intrinsically linked to its chemical structure and the surrounding environment. The fundamental process of photodegradation is initiated by the absorption of photons, which elevates the dye molecule to an excited electronic state. From this excited state, the dye can undergo several de-excitation pathways, including non-radiative decay (heat dissipation), fluorescence, or intersystem crossing to a triplet state. It is often from this longer-lived triplet state that the degradative chemical reactions occur.

Two primary mechanisms drive the photodegradation of anthraquinone dyes:

-

Photoreduction: In the presence of a hydrogen donor, the excited anthraquinone dye can abstract a hydrogen atom, leading to the formation of a semiquinone radical. This radical can then undergo further reactions, often culminating in the cleavage of the anthraquinone ring system.

-

Photooxidation: Reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, can be generated by the transfer of energy from the excited dye molecule to molecular oxygen. These highly reactive species can then attack the dye, leading to its degradation.

The specific degradation pathway and the rate of fading are influenced by a multitude of factors, including:

-

Substituents on the Anthraquinone Core: The nature and position of substituent groups on the anthraquinone nucleus play a pivotal role in determining photostability. Electron-donating groups, such as amino and hydroxyl groups, can increase the dye's susceptibility to photooxidation, while electron-withdrawing groups can sometimes enhance stability.

-

The Surrounding Medium: The substrate in which the dye is embedded (e.g., polymer, textile fiber, or solvent) can significantly impact its photostability. The medium can act as a hydrogen donor, facilitate or hinder the diffusion of oxygen, and provide a protective or sensitizing environment.

-

Presence of Oxygen: Oxygen can act as both a quencher of the excited triplet state, thus inhibiting degradation, or as a precursor to damaging reactive oxygen species, thereby accelerating it.

-

Wavelength of Irradiation: The energy of the incident light is a critical factor. Higher energy UV radiation is generally more damaging than visible light.

Quantitative Analysis of Photodegradation

The photostability of anthraquinone dyes can be quantified through various parameters, with the quantum yield of photodegradation (Φ) being a key metric. Φ represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (in this case, degradation) for each photon absorbed. A lower quantum yield indicates higher photostability.

The following tables summarize key quantitative data on the photodegradation of several anthraquinone derivatives.

Table 1: Inverse Quantum Efficiency of Photodegradation for Anthraquinone Derivatives in PMMA

| Dye Name | Structure | Inverse Quantum Efficiency (Bε) |

| 1,8-Dihydroxyanthraquinone | 1,8-dihydroxy | 4.56 x 10⁹ |

| 1,4-Dihydroxyanthraquinone | 1,4-dihydroxy | - |

| 1-(Methylamino)anthraquinone | 1-methylamino | - |

Data extracted from a study on photodegradation and self-healing in dye-doped PMMA. A higher inverse quantum efficiency indicates greater photostability.[1][2]

Table 2: Degradation Rates and Efficiencies of Various Anthraquinone Dyes

| Dye | Experimental Conditions | Degradation Rate/Efficiency | Reference |

| Alizarin Red S | Photocatalysis with ZnO under UV light | k ≈ 0.2118 min⁻¹ | |

| Remazol Brilliant Blue R | Fenton oxidation | High decolorization, but lower COD removal compared to Fe⁰/air | [3] |

| C.I. Disperse Blue 56 | UV/NaClO/O₂ | 99% decolorization, 49% mineralization in 60 min | [4] |

| Reactive Blue 19 | Bacterial degradation (Enterobacter sp.) | Decolorization rate affected by glucose concentration | [5] |

Experimental Protocols for Photostability Testing

A standardized approach is crucial for obtaining reproducible and comparable photostability data. The following protocol outlines a general methodology for assessing the photodegradation of anthraquinone dyes.

Objective: To determine the rate of photodegradation of an anthraquinone dye under controlled irradiation conditions.

Materials and Equipment:

-

Anthraquinone dye of interest

-

Solvent or substrate (e.g., methanol, polymer film)

-

Quartz cuvettes or appropriate sample holders

-

Xenon arc lamp with appropriate filters (to simulate solar radiation) or a specific wavelength light source (e.g., UV LED)

-

Radiometer or actinometer to measure light intensity

-

UV-Vis spectrophotometer

-

High-performance liquid chromatography (HPLC) system (optional, for more detailed analysis)

-

Dark control samples (wrapped in aluminum foil)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the anthraquinone dye in the chosen solvent at a known concentration.

-

For solid-state studies, prepare thin films of the dye in the desired polymer matrix on a suitable substrate (e.g., glass slide). Ensure uniform thickness and concentration.

-

-

Irradiation Procedure:

-

Place the sample in the irradiation chamber at a fixed distance from the light source.

-

Position a dark control sample adjacent to the test sample.

-

Measure the initial absorbance spectrum of the test sample using a UV-Vis spectrophotometer at time t=0.

-

Commence irradiation. The light intensity should be monitored and maintained at a constant level throughout the experiment. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter for confirmatory studies.[6][7]

-

At predetermined time intervals, interrupt the irradiation and record the UV-Vis absorbance spectrum of the sample.

-

-

Data Analysis:

-

Monitor the decrease in the absorbance maximum (λmax) of the dye as a function of irradiation time.

-

The rate of degradation can often be modeled using pseudo-first-order kinetics, where a plot of ln(At/A0) versus time yields a straight line with a slope equal to the negative of the rate constant (k). (Where At is the absorbance at time t and A0 is the initial absorbance).

-

The quantum yield of photodegradation (Φ) can be calculated if the molar extinction coefficient of the dye, the light intensity, and the rate of degradation are known.

-

-

Analysis of Degradation Products (Optional):

-

Techniques such as HPLC, liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS) can be employed to separate and identify the degradation products, providing insights into the degradation pathway.

-

References

- 1. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Comparative study on the degradation of I.C. Remazol Brilliant Blue R and I.C. Acid Black 1 by Fenton oxidation and Fe 0/air process and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

In-Depth Toxicological Profile of Disperse Violet 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 1, a diamino-anthraquinone dye, is utilized in semi-permanent and permanent hair coloring formulations. This technical guide provides a comprehensive overview of its toxicological profile, presenting quantitative data, detailed experimental methodologies, and insights into its potential biochemical interactions. The information is intended to support safety assessments and guide further research in the fields of toxicology and drug development.

Data Presentation

Table 1: Acute and Subchronic Toxicity of this compound

| Study Type | Species | Route | Dose/Concentration | Observation | Result |

| Acute Toxicity | Rat (fasting, 5 males, 5 females per group) | Oral | 5.0 g/kg of a hair color preparation containing this compound | 14-day observation | Practically nontoxic; no signs of toxicity or mortality.[1] |

| Subchronic Toxicity | Rat (10 males, 10 females) | Oral (in feed) | 500 ppm (approx. 30-50 mg/kg/day) | 13 weeks | No adverse clinical signs or pathological changes observed.[1] |

| Subchronic Toxicity | Rat (Wistar, 10 per sex per group) | Oral (in diet) | 500 ppm | 13 weeks | No treatment-related adverse effects noted.[2] |

Table 2: Genotoxicity of this compound

| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result |

| Ames Test | Salmonella typhimurium | 10 - 1000 µ g/plate | With and without | Not mutagenic.[1][3] |

| Ames Test | Salmonella typhimurium (strains TA1537, TA1538, TA100, TA98, TA1978) | 100 - 2000 µ g/plate | With and without | Some mutagenic activity observed.[1] |

Table 3: Carcinogenicity of this compound

| Species | Route | Concentration of this compound | Duration | Result |

| Not Specified | Dermal | 0.033% in a hair dye formulation | 20 months | Not carcinogenic.[1] |

Table 4: Skin and Eye Irritation of this compound

| Study Type | Species | Concentration/Dose | Observation | Result |

| Skin Irritation | Human | 5% solution | 24 hours post-patch removal | Not a skin irritant.[1] |

| Ocular Irritation | Rabbit | 500 mg (single application) | 24 hours post-instillation | Moderate ocular irritant.[1] |

| Ocular Irritation | Rabbit | 5% suspension | Not specified | Practically nonirritating.[1] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The mutagenic potential of this compound was evaluated using the Ames test, which assesses the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Strains: A battery of S. typhimurium strains was used, including TA98, TA100, TA1535, TA1537, and TA1538, to detect both frameshift and base-pair substitution mutations.[1][4]

-

Method: The plate incorporation method was employed. Various concentrations of this compound, the bacterial tester strain, and, in some experiments, a metabolic activation system (S9 fraction from rat liver homogenate) were combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: The plates were incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Subchronic Oral Toxicity Study in Rats (90-Day)

The subchronic oral toxicity of this compound was assessed in a 90-day feeding study in rats, generally following OECD Guideline 408.

-

Animals: Groups of male and female Wistar or Sprague-Dawley rats were used.[2]

-

Administration: this compound was administered daily in the diet at a specified concentration (e.g., 500 ppm) for 90 consecutive days. A control group received the basal diet.

-

Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly.

-

Clinical Pathology: At the end of the study, blood and urine samples were collected for hematological and clinical chemistry analyses.

-

Pathology: All animals were subjected to a gross necropsy. Organ weights were recorded, and a comprehensive histopathological examination of major organs and tissues was performed.

Dermal Carcinogenicity Study

A long-term dermal study was conducted to evaluate the carcinogenic potential of a hair dye formulation containing this compound.

-

Animals: The specific species was not detailed in the available literature, but mice are commonly used for such studies.

-

Administration: The hair dye formulation was applied dermally to a shaved area of the animals' backs.

-

Duration: The study was conducted over a 20-month period.

-

Observations: Animals were observed for the development of skin tumors and other signs of toxicity. A complete histopathological examination of the skin and other major organs was performed at the end of the study.

Skin Sensitization: Guinea Pig Maximization Test (GPMT)

The GPMT is designed to assess the potential of a substance to cause skin sensitization.

-

Animals: Hartley albino guinea pigs are the standard model for this test.[5]

-

Induction Phase:

-

Intradermal Induction: The test substance, with and without Freund's Complete Adjuvant (FCA), is injected intradermally into the scapular region of the animals.

-

Topical Induction: One week after the injections, the test substance is applied topically to the same area under an occlusive patch for 48 hours.

-

-

Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically under an occlusive patch to a naive area of the skin on both test and control animals for 24 hours.

-

Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to those in the control group to determine the sensitization potential.

Signaling Pathways and Mechanisms of Action

The available literature suggests that this compound may interact with specific biological pathways, although detailed mechanistic studies are limited.

Cytochrome P450 Induction

One study reported a 150-fold increase in the activity of cytochrome P-450 (CYP) in rats fed this compound.[1] The induction of CYP enzymes is a key mechanism in the metabolism of xenobiotics and can be mediated by the activation of nuclear receptors such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR).[3] While the specific receptor activated by this compound has not been identified, a putative pathway can be proposed.

Caption: Putative signaling pathway for Cytochrome P450 induction by this compound.

Microsomal Ca2+-dependent Serine Protease Promotion

The promotion of microsomal Ca2+-dependent serine protease activity by this compound was also reported.[1] Serine proteases are involved in a multitude of cellular processes, and their activity can be regulated by various signaling pathways, often involving calcium as a second messenger. The exact mechanism by which this compound promotes this enzyme's activity is not elucidated in the available literature. Further research is required to understand the specific signaling cascade involved and its toxicological implications.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of the Ames test, a key assay for assessing the mutagenic potential of substances like this compound.

Caption: General experimental workflow for the Ames test.

Conclusion

The available toxicological data for this compound indicate a low order of acute and subchronic toxicity. It is not considered a skin irritant in humans at a 5% concentration, though it can be a moderate eye irritant in rabbits at high doses. The genotoxicity data is mixed, with some Ames tests showing mutagenic activity, particularly at higher concentrations and with metabolic activation. A long-term dermal study in a hair dye formulation did not show carcinogenic potential.

The induction of cytochrome P450 and promotion of microsomal Ca2+-dependent serine protease activity are noteworthy biochemical effects that warrant further investigation to fully understand their mechanisms and toxicological significance. The provided signaling pathway diagram for CYP induction is a putative model based on established mechanisms and requires specific experimental validation for this compound.

This technical guide summarizes the current state of knowledge on the toxicology of this compound. Further research, particularly in the area of mechanistic toxicology and detailed signaling pathway analysis, would be beneficial for a more comprehensive risk assessment.

References

- 1. View Attachment [cir-reports.cir-safety.org]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sources of variability in Ames Salmonella typhimurium tester strains: analysis of the International Collaborative Study on 'genetic drift' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. modernplastics.com [modernplastics.com]

A Technical Guide to the Historical Industrial Applications of Disperse Violet 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical industrial applications of C.I. Disperse Violet 1 (C.I. 61100), an anthraquinone-based dye. First synthesized in the early 20th century, this dye became a significant colorant for the burgeoning synthetic fibers market.[1][2] This document details its primary use in the textile industry, with minor applications in plastics and cosmetics, presenting quantitative data on its performance, typical experimental protocols for its application, and a visualization of the dyeing process.

Chemical and Physical Properties

This compound, with the chemical formula C₁₄H₁₀N₂O₂, is a non-ionic dye characterized by its low water solubility.[3][4] It typically appears as a dark violet or black powder.[1] Its application relies on its ability to exist as a fine dispersion in an aqueous medium, from which it diffuses into hydrophobic fibers under conditions of high temperature and pressure.[3][4]

| Property | Description |

| C.I. Name | This compound |

| C.I. Number | 61100 |

| CAS Number | 128-95-0 |

| Chemical Class | Anthraquinone |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Appearance | Dark violet to black powder[1] |

| Solubility | Insoluble in water; Soluble in acetone, ethanol, benzene, and linseed oil[1][2][5] |

Primary Industrial Application: Textile Dyeing

The most significant historical application of this compound has been in the dyeing of synthetic textile fibers. Its molecular structure and non-ionic nature make it particularly suitable for hydrophobic fibers, where other classes of dyes have poor affinity.

Fibers Dyed

This compound was predominantly used for:

-

Polyester (B1180765) (Polyethylene terephthalate): This was the primary substrate for this compound, where it could achieve bright, vibrant violet shades.[1][3]

-

Cellulose Acetate: One of the earliest applications for disperse dyes.[6]

-

Acrylic Fibers: Also dyed with this compound to achieve violet hues.

-

Nylon: While less common, it was also used for dyeing nylon fibers.[6]

Performance Characteristics and Fastness Properties

The durability of a dyeing is critical in industrial applications. This compound generally offered good fastness properties on polyester, which contributed to its widespread use. The following table summarizes its performance based on standardized testing methods.

| Fastness Property | Test Method | Rating (on Polyester) | Description of Fading | Description of Staining |

| Light Fastness | ISO 105-B02 | 5-6 | - | - |

| Washing Fastness | ISO 105-C06 | 4-5 | 5 | 5 |

| Perspiration Fastness | ISO 105-E04 | 5 | 5 | 5 |

| Ironing Fastness | ISO 105-X11 | 4 | 2 | - |

Source: Data compiled from supplier technical information.[1][2] Ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness which is on a scale of 1 to 8.

Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester

The most common industrial method for applying this compound to polyester fabric was the high-temperature exhaust dyeing method. This process is conducted in pressurized dyeing machines.

Objective: To dye polyester fabric to a medium violet shade using this compound.

Materials and Reagents:

-

Scoured and bleached polyester fabric

-

C.I. This compound

-

Dispersing agent (e.g., a lignosulphonate-based product)

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite (for reduction clearing)

-

Sodium hydroxide (B78521) (for reduction clearing)

Equipment:

-

High-temperature, high-pressure (HTHP) laboratory dyeing machine

-

Beakers and stirring equipment

-

pH meter

Procedure:

-

Dye Bath Preparation:

-

Calculate the required amounts of dye and chemicals based on the weight of the fabric (owf). For a medium shade, a typical concentration would be 1-3% owf for the dye.[3]

-

Prepare a stock dispersion of this compound by pasting the required amount of dye powder with a small amount of dispersing agent and cold water. Gradually add warm water to create a smooth, stable dispersion.[4]

-

Fill the dyeing machine with water to the desired liquor ratio (e.g., 10:1 to 20:1).

-

Add the dispersing agent (e.g., 1-2 g/L) to the dyebath.[7]

-

Add the dye dispersion to the bath.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3][4]

-

-

Dyeing Cycle:

-

Introduce the polyester fabric into the dyebath at approximately 60°C.[4]

-

Gradually raise the temperature of the dyebath to 130°C over a period of 30-40 minutes.[3][4]

-

Maintain the temperature at 130°C for 30-60 minutes to allow for the diffusion and fixation of the dye within the polyester fibers.[3][4]

-

Slowly cool the dyebath to 80°C before draining.[3]

-

-

Post-Treatment (Reduction Clearing):

-

Rinse the dyed fabric.

-

Prepare a new bath containing:

-

Treat the fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed surface dye, which improves wash and rubbing fastness.[3]

-

Rinse the fabric thoroughly with hot and then cold water.

-

Neutralize with a weak solution of acetic acid if necessary.

-

Dry the fabric.

-

Visualization of the Dyeing Process

The following diagrams illustrate the key stages in the industrial application of this compound.

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester with this compound.

Other Historical Industrial Applications

While textile dyeing was its primary use, this compound also found limited application in other industries:

-

Plastics Coloring: It was used as a colorant for various plastics and polymers, often incorporated into masterbatches.[5] Its solubility in organic solvents made it suitable for this application.

-

Cosmetics: this compound has been used in semi-permanent and permanent hair dye formulations, typically at low concentrations (e.g., up to 0.5-1%).[1]

Conclusion

C.I. This compound played a notable role in the coloration of synthetic materials throughout the 20th century. Its utility was primarily centered on the dyeing of polyester and other hydrophobic fibers, where its good fastness properties made it a reliable choice for achieving bright violet shades. The high-temperature exhaust dyeing method was the standard industrial protocol for its application, a process that, while effective, required careful control of temperature, pH, and post-treatment steps to ensure optimal results. While its use has been superseded in some areas by dyes with different performance profiles or toxicological assessments, its historical significance lies in its contribution to the vibrant and lasting colors of early synthetic textiles.

References

- 1. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. autumnchem.com [autumnchem.com]

- 4. textilelearner.net [textilelearner.net]

- 5. specialchem.com [specialchem.com]

- 6. britannica.com [britannica.com]

- 7. textilestudycenter.com [textilestudycenter.com]

Unveiling the Affinity: A Technical Guide to the Dyeing Mechanism of Disperse Violet 1

For Researchers, Scientists, and Drug Development Professionals